molecular formula C15H15ClN2OS B4265125 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B4265125
M. Wt: 306.8 g/mol
InChI Key: GAWRTTHGIIKTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thienopyrimidines and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of various viruses and bacteria. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potent pharmacological activity. This makes it a useful tool for investigating various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the exact mechanism of action and to optimize its pharmacological properties for use in cancer therapy. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine its efficacy in animal models of neurodegenerative diseases and to investigate its potential use in humans. Additionally, further studies are needed to investigate its potential use as an antiviral and antibacterial agent.

Scientific Research Applications

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

2-(4-chlorophenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-8(2)12-7-11-14(19)17-13(18-15(11)20-12)9-3-5-10(16)6-4-9/h3-8,13,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRTTHGIIKTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-6-(propan-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

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